molecular formula C23H28N2O3S B2500619 Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate CAS No. 1235636-32-4

Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2500619
CAS No.: 1235636-32-4
M. Wt: 412.55
InChI Key: TVMCHYOELQJJEE-UHFFFAOYSA-N
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Description

Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.55. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

Research by Thalji et al. (2013) on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlighted the importance of the triazine heterocycle for potency and selectivity, with phenyl group substitution reducing clearance and enhancing oral exposure. This study contributes to the understanding of the structural requirements for the development of potent and selective inhibitors for therapeutic applications (Thalji et al., 2013).

Antituberculosis Activity

A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrids revealed a series of compounds with promising antituberculosis activity, demonstrating the potential of these structures in the design of new antitubercular agents. This research provides insights into the application of hybrid molecules for combating Mycobacterium tuberculosis (Jeankumar et al., 2013).

Synthesis and Anticancer Potential

The work by Kambappa et al. (2017) on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives explored their synthesis and anti-angiogenic properties. This study suggests the potential of these compounds in anticancer therapy through their ability to inhibit angiogenesis and interact with DNA (Kambappa et al., 2017).

Antimycobacterial Activity

Kumar et al. (2008) described an atom economic and stereoselective synthesis of spiro-piperidin-4-ones with significant in vitro and in vivo activity against Mycobacterium tuberculosis. This study underscores the versatility of spiro-piperidin-4-ones in developing new treatments for tuberculosis (Kumar et al., 2008).

Dual Function Antithrombotic Agents

The research by de Candia et al. (2009) on fluorinated benzyloxyphenyl piperidine-4-carboxamides as inhibitors of factor Xa and platelet aggregation introduced a new class of compounds with dual antithrombotic functions. This highlights the potential for developing more effective treatments for thrombosis with reduced side effects (de Candia et al., 2009).

Mechanism of Action

The mechanism of action would depend on the biological context. Thiophene and piperidine derivatives are found in a variety of drugs with different mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Proper handling and disposal methods should be used when working with organic compounds .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many thiophene and piperidine derivatives, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

phenyl 4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c26-21(23(12-4-5-13-23)20-9-6-16-29-20)24-17-18-10-14-25(15-11-18)22(27)28-19-7-2-1-3-8-19/h1-3,6-9,16,18H,4-5,10-15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMCHYOELQJJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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